![molecular formula C12H14F3N3O5 B13418354 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol CAS No. 42452-55-1](/img/structure/B13418354.png)
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol
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Overview
Description
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is a synthetic organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol typically involves multiple steps, starting from commercially available precursors One common route involves the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions This is followed by a reaction with propylamine to form the propylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The propylamino and ethanol groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)phenol
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
Uniqueness
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for diverse applications, setting it apart from other similar compounds.
Biological Activity
2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol, identified by CAS number 42452-55-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.
The molecular formula of this compound is C₁₂H₁₄F₃N₃O₅, with a molecular weight of approximately 337.25 g/mol. The compound features a trifluoromethyl group and dinitro substituents, which contribute to its distinctive biological activity.
Property | Value |
---|---|
CAS Number | 42452-55-1 |
Molecular Formula | C₁₂H₁₄F₃N₃O₅ |
Molecular Weight | 337.25 g/mol |
Purity | 96% |
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that trifluoromethyl derivatives can inhibit the growth of cancer cell lines such as PC3 and A549. In vitro tests revealed that these compounds can induce apoptosis in cancer cells, suggesting a mechanism through which they exert their effects .
Case Study:
In a recent study, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their anticancer activity. Some compounds demonstrated significant inhibition rates against various cancer cell lines at concentrations as low as 5 µg/ml, although less effective than the standard drug doxorubicin .
Insecticidal Activity
The insecticidal properties of fluorinated compounds have been documented extensively. Insect bioassays conducted on similar compounds indicated moderate to high insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The efficacy was evaluated at concentrations around 500 µg/ml, with some compounds outperforming established insecticides .
Table: Insecticidal Activity of Related Compounds
Compound | Insect Species | Mortality Rate (%) at 500 µg/ml |
---|---|---|
Compound A | Mythimna separata | 75% |
Compound B | Spodoptera frugiperda | 68% |
Antifungal Activity
The antifungal potential of similar compounds has been assessed against various fungal pathogens. Results indicated that certain derivatives exhibited significant antifungal activity at concentrations of 50 µg/ml. For example, inhibition rates against Botrytis cinerea reached up to 96%, showcasing the potential for agricultural applications .
Table: Antifungal Activity Results
Compound | Fungal Pathogen | Inhibition Rate (%) at 50 µg/ml |
---|---|---|
Compound X | Botrytis cinerea | 96% |
Compound Y | Sclerotinia sclerotiorum | 82% |
Toxicological Considerations
Despite the promising biological activities, it is crucial to evaluate the toxicological profile of this compound. According to hazard assessments, this compound may pose risks to human health and the environment if not handled properly. The GreenScreen® assessment indicates potential hazards associated with its use in industrial applications .
Properties
CAS No. |
42452-55-1 |
---|---|
Molecular Formula |
C12H14F3N3O5 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
2-[2,6-dinitro-N-propyl-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C12H14F3N3O5/c1-2-3-16(4-5-19)11-9(17(20)21)6-8(12(13,14)15)7-10(11)18(22)23/h6-7,19H,2-5H2,1H3 |
InChI Key |
BXCXWQRPMVCUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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